molecular formula C11H10Cl2O B1613936 Cyclobutyl 2,3-dichlorophenyl ketone CAS No. 898791-12-3

Cyclobutyl 2,3-dichlorophenyl ketone

Cat. No. B1613936
CAS RN: 898791-12-3
M. Wt: 229.1 g/mol
InChI Key: UHCTZUOAFXSQOH-UHFFFAOYSA-N
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Description

Cyclobutyl 2,3-dichlorophenyl ketone (CDK) is a synthetic organic compound belonging to the family of cyclobutyl ketones. It is a colorless, crystalline solid with a molecular weight of 232.05 g/mol. CDK is a highly reactive compound and has been extensively studied for its potential applications in organic synthesis, drug design, and biochemistry.

Scientific Research Applications

Photoreactions in the Solid State

  • Study on the Norrish Type II Reaction : Cyclobutyl 2,3-dichlorophenyl ketone was studied as part of a group of α-cycloalkyl-p-chloroacetophenone derivatives. The research examined their behavior in the solid state under photochemical conditions. It was observed that these compounds undergo smooth Type II photochemistry in the crystalline phase. The study provided insights into the geometries and distances relevant to the hydrogen abstraction in these reactions (Scheffer et al., 1986).

Synthesis of Complex Organic Molecules

  • Regioselective Synthesis of Quinolin-8-ols : A study demonstrated the cyclization of ketone derivatives to produce quinolin-8-ols. This process involved the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone and showcased the potential of cyclobutyl ketones in complex organic syntheses (Uchiyama et al., 1998).

Applications in Organic Synthesis and Rearrangements

  • Bicyclobutylidene to Bicyclooctene Rearrangement : Research focused on rearranging bicyclobutylidenes to bicyclooctenes, which are key intermediates in synthesizing complex organic compounds like ceratopicanol and hirsutene. This study highlights the versatility of cyclobutyl compounds in organic synthesis (Anger et al., 1998).

Chemical Improvements and Modifications

  • Improvement in Synthesis of Certain Compounds : A study described the synthesis improvement of specific ketone derivatives, including those related to cyclobutyl phenyl ketones. These improvements have implications in the production of various chemical products, including insecticides (Xue-yan, 2011).

  • Cycloaddition Reactions : Another study explored the [2+2] cycloaddition of alkenyl sulfide with α,β-unsaturated ketone, leading to the production of 1-cyclobutenyl ketones. This research provides insights into cycloaddition reactions involving cyclobutyl ketones (Takeda et al., 1986).

Catalytic Applications

  • Suzuki-Miyaura Coupling of Ketones : A study highlighted the efficient use of simple ketones, including cyclobutyl variants, as electrophiles in Suzuki-Miyaura coupling reactions. This has significant implications in catalysis and the synthesis of more complex aromatic ketones (Xia et al., 2018).

  • Dehydrogenative Silylation Catalyzed by Platinum Complexes : Another research demonstrated the use of methylplatinum triflate coordinated with cyclobutene derivatives as a catalyst for the silylation of ketones. This catalytic process is significant in producing silyl enol ethers (Ozawa et al., 2001).

Mechanism of Action

properties

IUPAC Name

cyclobutyl-(2,3-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O/c12-9-6-2-5-8(10(9)13)11(14)7-3-1-4-7/h2,5-7H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCTZUOAFXSQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642546
Record name Cyclobutyl(2,3-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898791-12-3
Record name Cyclobutyl(2,3-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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